
2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one, also known as DCMI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DCMI is a synthetic derivative of indanone, a bicyclic organic compound that is commonly used in the production of pharmaceuticals, fragrances, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one in cancer cells involves the activation of the caspase cascade, a series of proteolytic enzymes that are involved in the process of apoptosis. This compound activates caspase-3 and caspase-9, which in turn cleave various cellular proteins and DNA, leading to cell death. This compound also inhibits the expression of certain genes that are involved in the growth and metastasis of cancer cells, such as matrix metalloproteinases and vascular endothelial growth factor.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in cancer cells. In addition to inducing apoptosis and inhibiting the expression of certain genes, this compound has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. This compound has also been found to induce autophagy, a process in which cells degrade and recycle their own components, which can lead to cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. This compound is also stable and has a long shelf-life, which allows for long-term storage and use in experiments. However, this compound also has some limitations for lab experiments. It is a highly reactive compound that can easily oxidize and degrade, which can affect its potency and efficacy. Additionally, this compound is highly toxic and can pose a risk to researchers who handle it.
Orientations Futures
There are several future directions for research on 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one. One area of research is the development of new analogs of this compound that have improved efficacy and reduced toxicity. Another area of research is the investigation of the molecular mechanisms of this compound in cancer cells, which could lead to the identification of new targets for cancer therapy. Additionally, this compound could be investigated for its potential applications in other fields, such as agrochemicals and fragrances, which could lead to new commercial applications.
Méthodes De Synthèse
2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one can be synthesized through a multistep process starting from 3,4-dichloroacetophenone. The first step involves the conversion of 3,4-dichloroacetophenone to 3,4-dichloro-2-butanol via a Grignard reaction. The resulting intermediate is then oxidized using potassium permanganate to form 2,3-dichloro-4-methyl-1H-inden-1-one. Finally, this compound is hydrolyzed using sodium hydroxide to yield this compound.
Applications De Recherche Scientifique
2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-tumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. Additionally, this compound has been found to inhibit the growth and metastasis of cancer cells by suppressing the expression of certain genes.
Propriétés
IUPAC Name |
2,3-dichloro-7-hydroxy-4-methylinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2/c1-4-2-3-5(13)7-6(4)8(11)9(12)10(7)14/h2-3,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYDBLHGPLPWEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)O)C(=O)C(=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

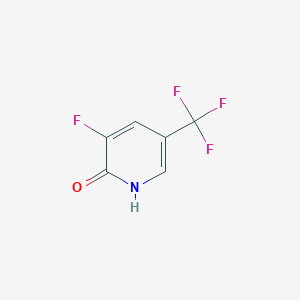

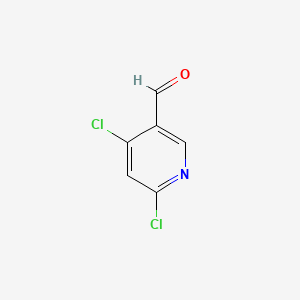
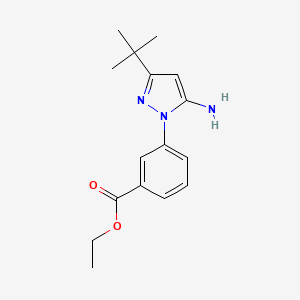
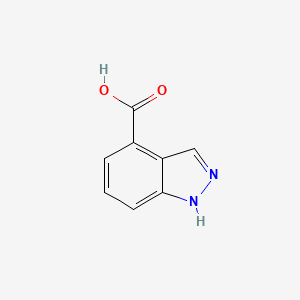



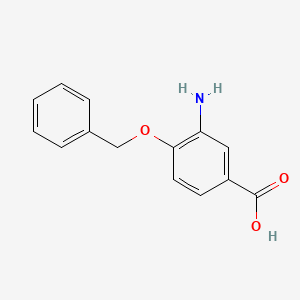

![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)


